molecular formula C11H22OSi B14405684 [(Cyclohex-1-en-1-yl)oxy](diethyl)methylsilane CAS No. 88336-58-7

[(Cyclohex-1-en-1-yl)oxy](diethyl)methylsilane

Cat. No.: B14405684
CAS No.: 88336-58-7
M. Wt: 198.38 g/mol
InChI Key: HETCICFCHNUYHK-UHFFFAOYSA-N
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Description

(Cyclohex-1-en-1-yl)oxymethylsilane is an organosilicon compound that features a cyclohexene ring bonded to a silicon atom through an oxygen bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohex-1-en-1-yl)oxymethylsilane typically involves the reaction of cyclohex-1-en-1-ol with diethylmethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

Cyclohex-1-en-1-ol+DiethylmethylchlorosilaneBase(Cyclohex-1-en-1-yl)oxymethylsilane+HCl\text{Cyclohex-1-en-1-ol} + \text{Diethylmethylchlorosilane} \xrightarrow{\text{Base}} \text{(Cyclohex-1-en-1-yl)oxymethylsilane} + \text{HCl} Cyclohex-1-en-1-ol+DiethylmethylchlorosilaneBase​(Cyclohex-1-en-1-yl)oxymethylsilane+HCl

Industrial Production Methods

Industrial production of (Cyclohex-1-en-1-yl)oxymethylsilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(Cyclohex-1-en-1-yl)oxymethylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the oxygen bridge can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds.

Scientific Research Applications

(Cyclohex-1-en-1-yl)oxymethylsilane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex silicon-containing molecules.

    Biology: The compound can be used in the development of silicon-based biomaterials and drug delivery systems.

    Medicine: Research is ongoing into its potential use in medical imaging and as a component of therapeutic agents.

    Industry: It is utilized in the production of advanced materials, such as silicone polymers and resins, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which (Cyclohex-1-en-1-yl)oxymethylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond can undergo hydrolysis, leading to the formation of silanols, which can further react to form siloxane linkages. These reactions are crucial in the formation of silicon-based polymers and materials.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylmethyldichlorosilane
  • Cyclohexyltrimethoxysilane
  • Cyclohexyltriethoxysilane

Uniqueness

(Cyclohex-1-en-1-yl)oxymethylsilane is unique due to the presence of the cyclohexene ring, which imparts distinct reactivity and steric properties compared to other cyclohexyl-substituted silanes. This uniqueness makes it valuable in specific synthetic applications where the cyclohexene moiety can participate in additional reactions, such as Diels-Alder reactions or other cycloadditions.

Properties

CAS No.

88336-58-7

Molecular Formula

C11H22OSi

Molecular Weight

198.38 g/mol

IUPAC Name

cyclohexen-1-yloxy-diethyl-methylsilane

InChI

InChI=1S/C11H22OSi/c1-4-13(3,5-2)12-11-9-7-6-8-10-11/h9H,4-8,10H2,1-3H3

InChI Key

HETCICFCHNUYHK-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(CC)OC1=CCCCC1

Origin of Product

United States

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